molecular formula C14H13NO2 B6371387 4-(3-Aminocarbonylphenyl)-2-methylphenol CAS No. 1261894-63-6

4-(3-Aminocarbonylphenyl)-2-methylphenol

Cat. No.: B6371387
CAS No.: 1261894-63-6
M. Wt: 227.26 g/mol
InChI Key: NOQPFSBXQKVHEO-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-2-methylphenol is an organic compound that features a phenolic structure with an aminocarbonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocarbonylphenyl)-2-methylphenol typically involves the reaction of 3-aminocarbonylphenylboronic acid with a suitable phenol derivative under specific conditions. The reaction often employs catalysts such as palladium in the presence of bases like potassium carbonate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocarbonylphenyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminocarbonyl group can be reduced to form amines.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of bases.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the aminocarbonyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Aminocarbonylphenylboronic acid

Comparison

4-(3-Aminocarbonylphenyl)-2-methylphenol is unique due to the presence of both a phenolic group and an aminocarbonyl group, which allows it to participate in a wider range of chemical reactions compared to similar compounds.

Properties

IUPAC Name

3-(4-hydroxy-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-7-11(5-6-13(9)16)10-3-2-4-12(8-10)14(15)17/h2-8,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQPFSBXQKVHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683809
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-63-6
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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